molecular formula C15H17Cl3N2 B6249515 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride CAS No. 2411262-16-1

1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Cat. No. B6249515
CAS RN: 2411262-16-1
M. Wt: 331.7
InChI Key:
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Description

This compound is a derivative of quinoxaline, a type of heterocyclic compound. Quinoxalines have a wide range of applications in medicinal chemistry due to their diverse biological activities . The presence of the chlorophenyl and methyl groups suggests that this compound might have unique properties and could potentially be used in various chemical reactions.


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. Quinoxalines can participate in a variety of reactions, particularly as a result of the nitrogen atoms in the ring. The chlorophenylmethyl group could also potentially be involved in various reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, solubility, melting point, and boiling point would all be influenced by the presence and position of the chlorophenyl and methyl groups .

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, if it were used as a drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future research directions for this compound would likely depend on its properties and potential applications. If it exhibits interesting biological activity, it could be studied further as a potential pharmaceutical compound. Alternatively, if it has unique chemical reactivity, it could be used in the development of new synthetic methods .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride involves the reaction of 4-chlorobenzylamine with cyclohexanone to form 1-(4-chlorobenzyl)cyclohexanone, which is then reacted with o-phenylenediamine to form the target compound.", "Starting Materials": [ "4-chlorobenzylamine", "cyclohexanone", "o-phenylenediamine", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "magnesium sulfate" ], "Reaction": [ "Step 1: 4-chlorobenzylamine is reacted with cyclohexanone in the presence of hydrochloric acid and sodium hydroxide to form 1-(4-chlorobenzyl)cyclohexanone.", "Step 2: 1-(4-chlorobenzyl)cyclohexanone is then reacted with o-phenylenediamine in the presence of hydrochloric acid and sodium hydroxide to form 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline.", "Step 3: The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of 1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride.", "Step 4: The dihydrochloride salt is then purified by recrystallization from diethyl ether and dried over magnesium sulfate to obtain the final product." ] }

CAS RN

2411262-16-1

Product Name

1-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline dihydrochloride

Molecular Formula

C15H17Cl3N2

Molecular Weight

331.7

Purity

95

Origin of Product

United States

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